molecular formula C8H13N B14668286 9-Azabicyclo[6.1.0]non-4-ene CAS No. 45719-44-6

9-Azabicyclo[6.1.0]non-4-ene

Cat. No.: B14668286
CAS No.: 45719-44-6
M. Wt: 123.20 g/mol
InChI Key: SXSZFJNHIAPIJZ-UHFFFAOYSA-N
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Description

9-Azabicyclo[6.1.0]non-4-ene is a strained bicyclic compound featuring a nitrogen atom at the bridgehead position and a double bond at the 4-position. The compound’s synthesis often involves transition-metal-catalyzed cycloadditions or photochemical rearrangements, as demonstrated in studies involving iron carbonyl catalysts and mechanochemical activation . Its strained structure enables applications in polymer chemistry, where it is copolymerized with epoxy derivatives (e.g., 9-oxabicyclo[6.1.0]non-4-ene) to create mechanochemically responsive materials .

Properties

CAS No.

45719-44-6

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

9-azabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-9H,3-6H2

InChI Key

SXSZFJNHIAPIJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N2)CCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[6.1.0]non-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable amine precursor using a strong base or acid catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

9-Azabicyclo[6.1.0]non-4-ene finds applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[6.1.0]non-4-ene depends on the specific reaction or application. In chemical reactions, it often acts as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

9-Oxabicyclo[6.1.0]non-4-ene (Epoxy-COD)

  • Structural Differences : Replaces the nitrogen bridgehead with oxygen.
  • Mechanochemical Reactivity: Under single-molecule force spectroscopy (SMFS), epoxy-COD copolymerized with spiropyran (SP) derivatives shows force thresholds for isomerization at ~260 pN (SP1) and ~240 pN (SP2). Computational simulations suggest SP1 isomerizes more readily without force, but SP2 requires lower mechanochemical activation . Key Data:
Property 9-Azabicyclo[6.1.0]non-4-ene 9-Oxabicyclo[6.1.0]non-4-ene
Bridgehead Atom Nitrogen Oxygen
Force Threshold (SP1) N/A ~260 pN
Force Threshold (SP2) N/A ~240 pN

9-Azabicyclo[4.2.1]nonane Derivatives

  • Structural Differences: Smaller bicyclic framework ([4.2.1] vs.
  • Synthesis and Applications :
    • Synthesized via cobalt- or chromium-catalyzed [6π + 2π] cycloadditions of N-substituted azepines .
    • These derivatives are pharmacologically relevant, showing promise in treating neurological disorders (e.g., Parkinson’s, Alzheimer’s) due to their ability to modulate neurotransmitter systems .
    • Key Data :
Property This compound 9-Azabicyclo[4.2.1]nonane Derivatives
Ring System [6.1.0] with double bond [4.2.1], saturated
Pharmacological Role Limited data Neurological therapeutics

9-Azabicyclo[3.3.1]nonane Derivatives

  • Structural Differences : Tricyclic system with a [3.3.1] framework and variable substituents.
  • Applications: Derivatives like 9-methyl-9-azanoradamantane are synthesized via C-H insertion reactions and serve as intermediates for bioactive molecules, including renin inhibitors . Key Data:
Property This compound 9-Azabicyclo[3.3.1]nonane Derivatives
Structure Bicyclic, strained Tricyclic, rigid
Key Application Polymer chemistry Pharmaceutical intermediates

9-Azabicyclo[6.1.0]nonane (Saturated Analog)

  • Structural Differences : Fully saturated bicyclic system.
  • Commercial Relevance: Industrial-grade 9-azabicyclo[6.1.0]nonane is produced with 99% purity for use in pharmaceuticals, agrochemicals, and materials science. Its synthesis involves dichlorobicyclo precursors and iron carbonyl catalysts . Key Data:
Property This compound 9-Azabicyclo[6.1.0]nonane
Double Bond Present at C4 Absent
Industrial Use Limited Widespread (ISO/REACH)

Research Findings and Trends

  • Mechanochemical Activation: this compound derivatives exhibit higher force thresholds (~10% higher than epoxy-COD analogs) in SMFS experiments, suggesting greater stability under stress .
  • Biological Activity: While 9-azabicyclo[4.2.1]nonane derivatives dominate neurological drug discovery, 9-azabicyclo[3.3.1]nonane systems are prioritized for cardiovascular applications (e.g., renin inhibition) .
  • Synthetic Flexibility : Transition-metal catalysts (e.g., cobalt, chromium) enable precise control over bicyclic frameworks, but photochemical methods remain critical for azabicyclo[6.1.0] systems .

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